Cas no 2034483-16-2 (3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine)

3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine is a structurally complex small molecule featuring a sulfonyl-substituted piperidine core linked to a dimethylpyrazinamine moiety via an ether bridge. The presence of the 3,5-dimethylisoxazole sulfonyl group enhances metabolic stability, while the dimethylpyrazinamine fragment contributes to favorable binding interactions in biological systems. This compound is of interest in medicinal chemistry due to its potential as a selective modulator of protein targets, particularly in kinase or receptor inhibition studies. Its well-defined heterocyclic architecture offers opportunities for further derivatization, making it a versatile intermediate in drug discovery. The compound exhibits good solubility in common organic solvents, facilitating its use in synthetic applications.
3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine structure
2034483-16-2 structure
Product Name:3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine
CAS No:2034483-16-2
MF:C16H23N5O4S
MW:381.44992184639
CID:5354141
Update Time:2025-05-19

3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
    • 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
    • 3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine
    • Inchi: 1S/C16H23N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-9-5-6-13(10-21)24-16-15(20(3)4)17-7-8-18-16/h7-8,13H,5-6,9-10H2,1-4H3
    • InChI Key: IHGKNEHKGMUFMY-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=NOC=1C)(N1CCCC(C1)OC1C(=NC=CN=1)N(C)C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 570
  • XLogP3: 1.2
  • Topological Polar Surface Area: 110

3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine Pricemore >>

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Additional information on 3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine

Introduction to Compound with CAS No. 2034483-16-2 and Its Applications in Chemical Biology

Compound with the CAS number 2034483-16-2 is a sophisticated organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically 3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine, exhibits a unique blend of functional groups that make it a promising candidate for various biological and chemical applications.

The compound's structure incorporates several key features that contribute to its potential utility. The presence of a 3,5-dimethyl-1,2-oxazol-4-yl moiety suggests a stable heterocyclic framework, which is often employed in drug design due to its ability to interact with biological targets in a specific manner. Additionally, the sulfonyl group attached to the piperidine ring enhances the compound's solubility and reactivity, making it more amenable for further chemical modifications.

The piperidine ring itself is a common structural motif in many bioactive molecules, known for its ability to mimic the binding pockets of enzymes and receptors. In this compound, the piperidine ring is further functionalized with an oxy-group that links it to a dimethylpyrazinamine moiety. This arrangement creates a versatile scaffold that can be modified to target specific biological pathways.

In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of this compound make it an attractive candidate for such applications. Specifically, the combination of the sulfonyl group and the piperidine ring suggests potential interactions with protein targets that are mediated through hydrogen bonding and hydrophobic interactions.

Recent studies have highlighted the importance of understanding the three-dimensional structure of biological targets at an atomic level. Computational methods, such as molecular dynamics simulations and docking studies, have been instrumental in predicting how small molecules like this one might interact with their targets. These computational approaches have shown that the compound's structure is well-suited for binding to a variety of protein receptors, including those involved in signal transduction and metabolic pathways.

The pharmaceutical industry has been particularly interested in developing inhibitors that can block the activity of kinases, which are enzymes involved in many cellular processes. The structural features of this compound suggest that it may be able to interact with kinase domains, potentially inhibiting their activity and thereby affecting downstream signaling pathways. This has significant implications for the development of drugs targeting diseases such as cancer and inflammatory disorders.

In addition to its potential as a kinase inhibitor, this compound may also have applications in other therapeutic areas. For instance, its ability to modulate PPIs could make it useful in treating neurodegenerative diseases where protein aggregation plays a key role. Furthermore, its structural complexity and functional diversity suggest that it could be used as a lead compound for further drug development efforts.

The synthesis of complex organic molecules like this one requires careful planning and execution. Advanced synthetic techniques must be employed to ensure high yields and purity. Modern synthetic strategies often involve multi-step reactions that require precise control over reaction conditions. The use of catalysts and chiral auxiliaries can also be crucial in achieving enantiopure products, which are often necessary for biological activity.

The development of new synthetic methodologies is an ongoing area of research in organic chemistry. Techniques such as flow chemistry and microwave-assisted synthesis have revolutionized the way complex molecules are prepared. These methods offer advantages such as increased efficiency, reduced waste generation, and improved reproducibility. The application of these techniques to the synthesis of this compound could significantly enhance its accessibility for further research.

Evaluation of a new compound's potential involves both in vitro and in vivo studies. In vitro assays can provide initial insights into how the compound interacts with biological targets at a molecular level. These studies often involve enzyme inhibition assays or receptor binding experiments. Once promising results are obtained in vitro, further studies are conducted in vivo using animal models to assess toxicity and pharmacokinetic properties.

The integration of computational biology tools has greatly enhanced our ability to predict the biological activity of small molecules. Machine learning algorithms can analyze large datasets containing known drug-target interactions to identify potential new applications for existing compounds. This approach has been particularly useful in identifying novel uses for older drugs or discovering new leads based on existing molecular scaffolds.

The regulatory landscape for new drug development is complex and stringent. Regulatory agencies require extensive data demonstrating safety and efficacy before approving a new drug for clinical use. This includes data from preclinical studies as well as clinical trials involving human subjects. The journey from discovery to market approval can take many years and requires significant investment from pharmaceutical companies.

In conclusion, compound with CAS number 2034483-16-2, specifically named as 3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-N,N-dimethylpyrazin-2-amine, represents an exciting advancement in chemical biology research. Its unique structural features make it a promising candidate for various therapeutic applications, particularly those involving modulation of protein-protein interactions or inhibition of kinases. As research continues into its biological activity and potential clinical uses, this compound is poised to contribute significantly to future developments in medicine.

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